(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid, also known as PTAC, is a chiral building block that is widely used in the synthesis of various compounds. PTAC is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid varies depending on its application. In medicinal chemistry, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid acts as a chiral building block that can influence the pharmacological properties of drugs. In asymmetric catalysis, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid acts as a chiral ligand that can control the stereochemistry of chemical reactions.
Biochemical and Physiological Effects
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In one study, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid was found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. Additionally, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has been shown to exhibit anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid in lab experiments is its high enantiomeric purity, which allows for precise control of stereochemistry. Additionally, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid is a readily available and affordable compound, making it a suitable choice for large-scale synthesis. However, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid can be challenging to synthesize, requiring specialized equipment and expertise.
Future Directions
There are several future directions for the use of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid could be used in the development of new synthetic methodologies for the synthesis of complex organic molecules. Finally, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid could be used as a chiral building block in the development of new materials with unique optical and electronic properties.
Conclusion
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid is a chiral building block that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has been widely used in medicinal chemistry and organic synthesis, and has exhibited various biochemical and physiological effects. While there are limitations to the use of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid in lab experiments, its high enantiomeric purity and affordability make it a suitable choice for large-scale synthesis. There are several future directions for the use of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid in scientific research, including the development of new drugs and synthetic methodologies.
Scientific Research Applications
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has been widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This compound has been used as a chiral building block in the synthesis of various drugs, such as antipsychotic agents, anticonvulsants, and anti-inflammatory agents. Additionally, (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has been used as a ligand in asymmetric catalysis, leading to the development of new synthetic methodologies.
properties
IUPAC Name |
(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQPSPEVRFBRQ-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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